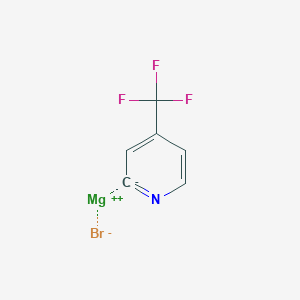
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and versatility in forming carbon-carbon bonds. The presence of the trifluoromethyl group and the pyridine ring in its structure makes it particularly useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 4-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. THF is often used as the solvent due to its ability to solubilize both the Grignard reagent and the organic substrates.
Major Products
The major products formed from reactions involving this compound include alcohols, substituted pyridines, and various carbon-carbon bonded compounds.
Scientific Research Applications
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is used extensively in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with unique properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The trifluoromethyl group and the pyridine ring enhance the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)magnesium bromide
- (2-(Trifluoromethyl)phenyl)magnesium bromide
- (4-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
Uniqueness
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in the synthesis of complex organic molecules and in applications requiring high precision and efficiency.
Properties
Molecular Formula |
C6H3BrF3MgN |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
magnesium;4-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
MQYRQFAHAJECFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=[C-]C=C1C(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















